molecular formula C12H8IN3O B11790969 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Cat. No.: B11790969
M. Wt: 337.12 g/mol
InChI Key: HXILKBXYIZKOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,2-C]pyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom at the 8th position and a phenyl group at the 2nd position. The imidazo[1,2-C]pyrimidine scaffold is known for its wide range of applications in medicinal chemistry due to its biological activity and potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-phenylimidazo[1,2-C]pyrimidine with iodine under specific conditions to introduce the iodine atom at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is unique due to the presence of the iodine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C12H8IN3O

Molecular Weight

337.12 g/mol

IUPAC Name

8-iodo-2-phenyl-6H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C12H8IN3O/c13-9-6-14-12(17)16-7-10(15-11(9)16)8-4-2-1-3-5-8/h1-7H,(H,14,17)

InChI Key

HXILKBXYIZKOHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C(=CNC3=O)I

Origin of Product

United States

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